molecular formula C20H26N4S2 B1228350 [2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine

[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine

Cat. No.: B1228350
M. Wt: 386.6 g/mol
InChI Key: QSWCNAHQOVQMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-22688 is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Structure of Triazole Derivatives

The structure of certain triazole derivatives, like 4-amino-3-butyl-1,2,4-triazole-5-thione, involves an essentially planar triazole ring with substituent groups rotated out of the plane. These molecules form hydrogen-bonded dimers through intermolecular interactions involving the thione sulfur atom and protonated nitrogen atoms on the ring, leading to columnar structures through additional hydrogen bonds (Belcher & Squattrito, 2006).

Synthesis and Chemical Reactions

Synthesis of Thia-Triazacyclopenta Fluorene Derivatives

Derivatives like 1-amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta-[a]fluoren-5-one and various 6-methyl-6H-,9H-thia-4b,6,9,11,12-pentaazaindeno[1,2-a]-fluorene-5,8-dione derivatives have been synthesized from specific precursors. The structures of these newly synthesized compounds were elucidated based on elemental analyses, spectral data, and alternative synthesis methods (Abdelhamid et al., 2006).

Properties

Molecular Formula

C20H26N4S2

Molecular Weight

386.6 g/mol

IUPAC Name

2-[(7-butyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C20H26N4S2/c1-4-5-9-15-13-7-6-8-14(13)16-17-18(26-19(16)23-15)20(22-12-21-17)25-11-10-24(2)3/h12H,4-11H2,1-3H3

InChI Key

QSWCNAHQOVQMEL-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCCN(C)C

Canonical SMILES

CCCCC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCCN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine
Reactant of Route 2
[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine
Reactant of Route 3
[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine
Reactant of Route 4
Reactant of Route 4
[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine
Reactant of Route 5
[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine
Reactant of Route 6
[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine

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